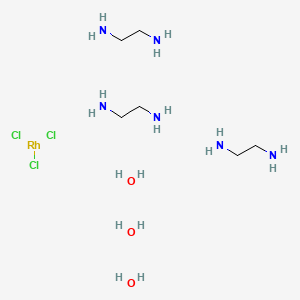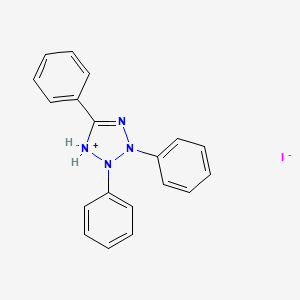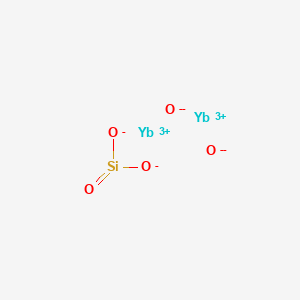
ZINC FERROCYANIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zinc ferrocyanide, also known as zinc hexacyanoferrate, is an inorganic compound with the formula Zn₂[Fe(CN)₆]. It is a member of the ferrocyanide family, which are coordination compounds containing the ferrocyanide ion [Fe(CN)₆]⁴⁻. This compound is known for its stability and low toxicity, making it a valuable compound in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Zinc ferrocyanide can be synthesized through a precipitation reaction involving zinc salts and potassium ferrocyanide. The general reaction is as follows: [ 3Zn^{2+} + 2K_4[Fe(CN)_6] \rightarrow K_2Zn_3[Fe(CN)_6]_2 ] This reaction typically occurs in an aqueous solution at room temperature, resulting in the formation of a white precipitate of this compound .
Industrial Production Methods: In industrial settings, this compound is produced by mixing solutions of zinc sulfate and potassium ferrocyanide under controlled conditions. The precipitate is then filtered, washed, and dried to obtain the final product. This method ensures high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions: Zinc ferrocyanide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form ferricyanide complexes.
Reduction: It can be reduced back to ferrocyanide under appropriate conditions.
Substitution: Zinc ions in the compound can be substituted with other metal ions, forming different metal ferrocyanides
Common Reagents and Conditions:
Oxidation: Ferric salts are commonly used as oxidizing agents.
Reduction: Reducing agents like sodium borohydride can be employed.
Substitution: Metal salts such as copper sulfate or nickel chloride are used for substitution reactions
Major Products Formed:
Oxidation: Ferricyanide complexes.
Reduction: Ferrocyanide complexes.
Substitution: Metal ferrocyanides like copper ferrocyanide or nickel ferrocyanide
Aplicaciones Científicas De Investigación
Zinc ferrocyanide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of zinc ferrocyanide involves its ability to form stable complexes with metal ions. The ferrocyanide ion acts as a ligand, coordinating with metal ions to form stable, insoluble precipitates. This property is exploited in ion-exchange processes and in the removal of heavy metals from solutions .
Comparación Con Compuestos Similares
Potassium Ferrocyanide: Similar in structure but contains potassium ions instead of zinc.
Copper Ferrocyanide: Contains copper ions and has different chemical properties.
Nickel Ferrocyanide: Contains nickel ions and is used in different applications
Uniqueness of Zinc Ferrocyanide: this compound is unique due to its low toxicity and high stability, making it suitable for applications where other ferrocyanides might be too reactive or toxic. Its ability to form stable complexes with a variety of metal ions also makes it a versatile compound in both research and industrial settings .
Propiedades
Número CAS |
14883-46-6 |
|---|---|
Fórmula molecular |
C6FeN6Zn2 |
Peso molecular |
342.73 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Tetrasodium;[[[(2R,3S,4R,5R)-5-(2-amino-6-oxidopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-hydroxyphosphoryl] phosphate](/img/structure/B1143791.png)







